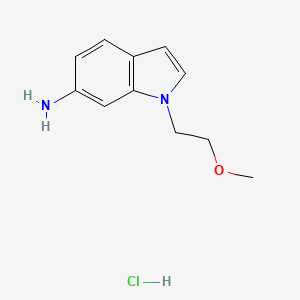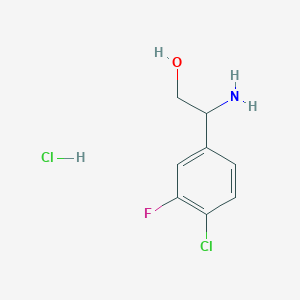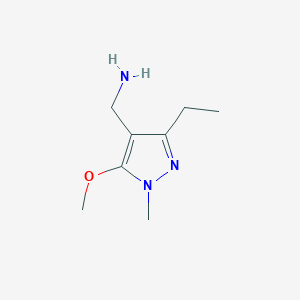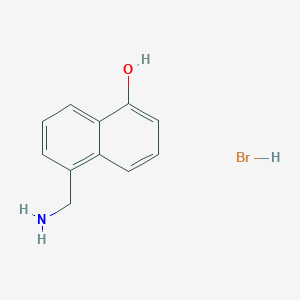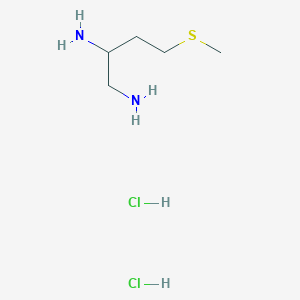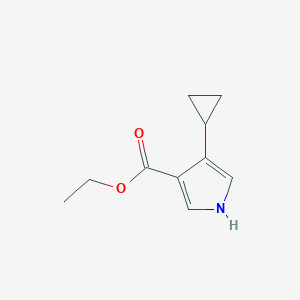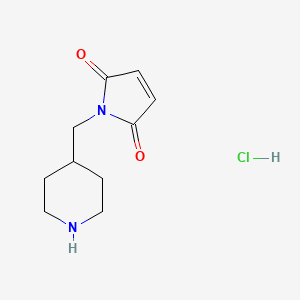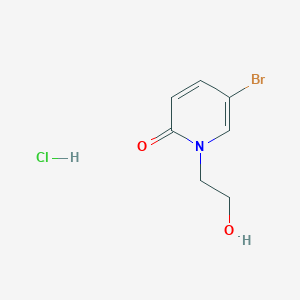
5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride
説明
The description of a compound typically includes its molecular formula, structure, and any important functional groups. It may also include information on the compound’s role in biological systems or its industrial applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information on the compound’s reactivity, the types of reactions it can participate in, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Crystal Structure and Molecular Interaction
- Molecular Conformation and Network Formation : The research by Mohamed et al. (2012) on a structurally similar compound, C21H21BrClNO4, highlights the specific molecular conformation and network formation through intramolecular and intermolecular interactions. This compound, which has a dihydropyridine ring adopting a flattened boat conformation, forms a three-dimensional network via O—H⋯O and C—H⋯O hydrogen bonds. Understanding such molecular structures and interactions is crucial in materials science for designing compounds with desired properties (Mohamed et al., 2012).
Synthesis and Evaluation in Organic Chemistry
- Acyclic Pyridine C-Nucleosides Synthesis and Evaluation : Hemel et al. (1994) synthesized and evaluated 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its derivatives for biological activities. Although no marked biological activity was found, the study's synthetic pathways and evaluation methods are relevant for research in organic chemistry and drug design, excluding the direct usage of the compound as a drug (Hemel et al., 1994).
Halogen Atom Migration in Derivatives
- Halogen Atom Migration Studies : Hertog & Schogt (2010) conducted a study on halogeno-derivatives of 2,4-dihydroxypyridine, showing how halogen atoms can migrate in these compounds. Such research is fundamental in understanding the reactivity and stability of halogen-containing compounds in chemical reactions and could provide insights into designing and synthesizing new compounds with halogen atoms (Hertog & Schogt, 2010).
Hydrogen Bonding and Crystal Assembly
- Crystal Structure Analysis and Hydrogen Bonding : Kravtsov et al. (2012) analyzed the crystal structures of certain benzodiazepin compounds, examining the molecular conformation, hydrogen bonding, and assembly mode in the crystal. These analyses are essential in crystallography and material science for understanding the properties of materials and designing new materials with specific characteristics (Kravtsov et al., 2012).
Antimicrobial Activity
- Antimicrobial Activity of Derivatives : Narsinghani et al. (2017) synthesized a series of 1,4-dihydropyridine derivatives and evaluated their antimicrobial activity. The study provides insights into the structure-activity relationship and the potential of such compounds in developing new antimicrobial agents, contributing to the field of medicinal chemistry (Narsinghani et al., 2017).
Safety And Hazards
This section would detail any known hazards associated with the compound, as well as appropriate safety precautions for handling and disposal.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s mechanism of action.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
5-bromo-1-(2-hydroxyethyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c8-6-1-2-7(11)9(5-6)3-4-10;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQSZOSBMPMQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride | |
CAS RN |
1432678-85-7 | |
| Record name | 5-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)
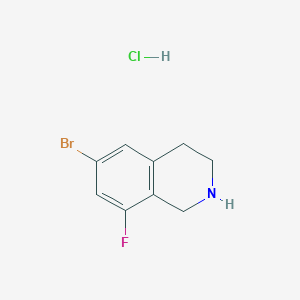
![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)
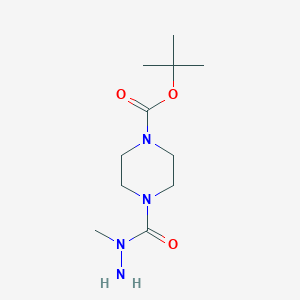
![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)
